Ethyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate
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Description
Ethyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate is a chemical compound that belongs to the class of organic compounds known as organoheterocyclic compounds . It is also known as ethyl 2-amino-1,3-oxazole-4-carboxylate .
Synthesis Analysis
The synthesis of similar compounds often involves the use of the Dimroth rearrangement, which is a type of isomerization of heterocycles . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis
The molecular formula of this compound is C6H8N2O3 . The 1H NMR spectrum (500 MHz, DMSO -d6), δ, ppm (J, Hz): 0.72 (3H, t, J = 7.0, СО 2 СН 2 С Н 3); 3.83 (2Н, q, J = 7.0, CO 2 C H 2 CH 3); 6.99 (1Н, s, Н-5); 7.40–7.60 (5Н, m, Н Ph); 12.60 (1Н, br. s, ОН) .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 147–148°С .Future Directions
The future directions for the research on Ethyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate could involve further exploration of its biological activities, as oxazole derivatives have been noted for their wide spectrum of biological activities . Additionally, further studies could focus on the development of novel antibiotic/drug design based on pyridine-based compounds .
Properties
IUPAC Name |
ethyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-14-8(13)5-3-6-7(11-4-5)12-9(10)15-6/h3-4H,2H2,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCCMPZFRCCFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C1)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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